N-(2-isopropoxyphenyl)methanesulfonamide
Description
N-(2-isopropoxyphenyl)methanesulfonamide is a methanesulfonamide derivative featuring an isopropoxy group at the ortho position of the phenyl ring.
Properties
IUPAC Name |
N-(2-propan-2-yloxyphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S/c1-8(2)14-10-7-5-4-6-9(10)11-15(3,12)13/h4-8,11H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZTWORKNOBBAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1NS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Methanesulfonamide Derivatives
Structural and Electronic Effects of Substituents
The position and nature of substituents on the phenyl ring significantly alter the compound’s properties:
Key Observations :
- Ortho substituents (e.g., -CH₃, -OCH(CH₃)₂) induce steric strain, destabilizing planar conformations and altering NMR chemical shifts .
- Electron-withdrawing groups (e.g., -F) enhance sulfonamide acidity, improving solubility in polar solvents .
- Bulkier groups (e.g., isopropyl in pyrimidine derivatives) reduce rotational freedom, affecting binding interactions .
Spectroscopic Comparisons
NMR Spectroscopy
- N-(2-methylphenyl)methanesulfonamide : The ortho-methyl group causes upfield shifts in aromatic protons (δ 6.8–7.2 ppm) due to reduced electron density .
- N-(2-amino-4-fluorophenyl)methanesulfonamide: Amino protons resonate at δ 4.8–5.2 ppm, while fluorine induces deshielding in adjacent carbons .
Vibrational Spectroscopy (IR)
- Sulfonamide S=O stretches appear at ~1150–1300 cm⁻¹; ortho-substituents broaden these peaks due to conformational heterogeneity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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